4-(3-(Difluoromethoxy)phenyl)pyrimidine-2-thiol
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H8F2N2OS |
|---|---|
Molecular Weight |
254.26 g/mol |
IUPAC Name |
6-[3-(difluoromethoxy)phenyl]-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C11H8F2N2OS/c12-10(13)16-8-3-1-2-7(6-8)9-4-5-14-11(17)15-9/h1-6,10H,(H,14,15,17) |
InChI Key |
MWHSLYJTDDARRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)C2=CC=NC(=S)N2 |
Origin of Product |
United States |
Preparation Methods
Thiouracil-Based Cyclization
A widely adopted method involves the cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl compounds. For example, 3-(difluoromethoxy)benzaldehyde can react with ethyl cyanoacetate and thiourea under acidic conditions to form the pyrimidine-2-thiol core.
-
Combine 3-(difluoromethoxy)benzaldehyde (10 mmol), ethyl cyanoacetate (10 mmol), and thiourea (10 mmol) in acetic acid (20 mL).
-
Reflux at 120°C for 6–8 hours.
-
Cool, pour into ice water, and neutralize with ammonium hydroxide.
-
Filter and recrystallize from ethanol to yield the product.
Key Data :
The use of SBA-Pr-SO3H , a sulfonic acid-functionalized mesoporous catalyst, significantly enhances reaction efficiency by facilitating proton transfer and reducing side reactions.
Microwave-Assisted Synthesis
Microwave irradiation offers a rapid alternative, reducing reaction times from hours to minutes. A mixture of 3-(difluoromethoxy)phenylboronic acid , 2-thiobarbituric acid , and a palladium catalyst in DMF under microwave conditions (150°C, 20 min) yields the target compound with >85% efficiency.
Introduction of the Difluoromethoxy Group
Electrophilic Difluoromethylation
The 3-(difluoromethoxy)phenyl substituent is introduced via O-difluoromethylation of a phenolic intermediate. A common protocol involves treating 3-hydroxyphenylpyrimidine-2-thiol with sodium chlorodifluoroacetate (ClCF2CO2Na) in the presence of a base.
-
Dissolve 3-hydroxyphenylpyrimidine-2-thiol (5 mmol) in DMF (15 mL).
-
Add ClCF2CO2Na (10 mmol) and K2CO3 (15 mmol).
-
Heat at 80°C for 12 hours.
-
Quench with water, extract with ethyl acetate, and purify via column chromatography.
Key Insight : Late-stage difluoromethylation minimizes side reactions, as the electron-rich pyrimidine ring is less prone to nucleophilic attack compared to early-stage intermediates.
Radical Difluoromethylation
Recent advances employ photoredox catalysis to generate CF2H radicals. Using Ru(bpy)3Cl2 as a catalyst and difluoromethyl phenyl sulfone as the CF2H source, the reaction proceeds under visible light (450 nm) at room temperature.
Thiol Group Installation
Nucleophilic Substitution
A chloride intermediate (4-(3-(difluoromethoxy)phenyl)pyrimidine-2-chloride ) undergoes substitution with sodium hydrosulfide (NaSH) in DMSO at 100°C.
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaSH | DMSO | 100 | 88 |
| Thiourea | EtOH | 80 | 72 |
Reduction of Disulfides
Oxidative coupling of This compound precursors using H2O2 in acetic acid forms a disulfide intermediate, which is reduced with LiAlH4 to regenerate the thiol.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Cyclocondensation | One-pot synthesis, high atom economy | Requires harsh acids | 78–92 |
| Microwave-assisted | Rapid, energy-efficient | Specialized equipment needed | 85–90 |
| Late-stage CF2O introduction | Selective, avoids side reactions | Multi-step purification | 65–75 |
Mechanistic Insights
Cyclocondensation Mechanism
-
Knoevenagel condensation : 3-(Difluoromethoxy)benzaldehyde reacts with ethyl cyanoacetate to form an α,β-unsaturated intermediate.
-
Michael addition : Thiourea attacks the α,β-unsaturated carbonyl, forming a tetrahedral intermediate.
-
Cyclization and aromatization : Intramolecular dehydration yields the pyrimidine-2-thiol.
Chemical Reactions Analysis
Types of Reactions
4-(3-(Difluoromethoxy)phenyl)pyrimidine-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring or the difluoromethoxy group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced pyrimidine derivatives, defluorinated products.
Substitution: Substituted aromatic or pyrimidine derivatives.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that 4-(3-(Difluoromethoxy)phenyl)pyrimidine-2-thiol exhibits notable anti-inflammatory properties. Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Binding studies have shown that this compound interacts effectively with COX enzymes, demonstrating a binding profile similar to established COX inhibitors such as celecoxib .
Table 1: Binding Affinity of this compound with COX Enzymes
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| This compound | 0.04 ± 0.01 | 0.04 ± 0.02 |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting its utility as a therapeutic agent in oncology . The mechanism involves interaction with specific molecular targets that are critical for cancer cell survival and proliferation.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its therapeutic potential. Docking studies indicate that the compound binds to critical residues in COX enzymes, modulating their activity effectively .
Table 2: Molecular Docking Results
| Target Enzyme | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| COX-1 | -7.5 | Hydrogen bonds with Ser530 |
| COX-2 | -8.0 | Hydrophobic interactions with Val349 |
Case Studies and Research Findings
Several studies have documented the applications of compounds similar to this compound:
- A study on pyrimidine derivatives demonstrated their efficacy in inhibiting COX enzymes and reducing inflammation in animal models, supporting the potential use of this compound in treating inflammatory diseases .
- Another research highlighted the anticancer properties of related compounds, indicating their ability to stabilize G-quadruplex DNA structures, which are implicated in cancer cell proliferation .
Mechanism of Action
The mechanism of action of 4-(3-(Difluoromethoxy)phenyl)pyrimidine-2-thiol involves its interaction with molecular targets such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of their activity. The difluoromethoxyphenyl group can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Structural Analogs with Varying Substituents
4-(4-(Difluoromethoxy)phenyl)pyrimidine-2-thiol (CAS: 828273-06-9)
- Key Difference : The difluoromethoxy group is para-substituted on the phenyl ring instead of meta.
- Implications : Positional isomerism can significantly alter electronic properties and binding affinity. For example, meta-substitution may enhance steric compatibility with target proteins compared to para-substitution .
2-(Phenylthio)pyrimidine-4-carboxylic Acid
- Key Difference : Replaces the difluoromethoxy phenyl group with a phenylthio moiety and introduces a carboxylic acid at position 3.
- Synthetic Route: Synthesized via nucleophilic aromatic substitution (SNAr) using thiophenol and 2-chloropyrimidine-4-carboxylic acid .
4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidine-2-thiol
- Key Difference : Incorporates a thiophene ring at position 6 and a methoxy group on the phenyl ring.
Pharmacologically Relevant Analogs
Roflumilast (PDE4 Inhibitor)
- Core Structure : Benzamide derivative with a difluoromethoxy group.
- Key Insight: The difluoromethoxy group in roflumilast contributes to its nanomolar potency (IC50 = 0.8 nM) and selectivity for PDE4 over other phosphodiesterases . This highlights the importance of difluoromethoxy in enhancing target affinity, which may extrapolate to pyrimidine-based analogs.
Piclamilast (RP 73401)
- Comparison : A potent PDE4 inhibitor (IC50 = 2–13 nM) with a pyridazine core. While structurally distinct, its efficacy underscores the value of electron-withdrawing groups (e.g., difluoromethoxy) in improving inhibitor potency .
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight (g/mol) | Key Functional Groups | LogP* (Predicted) |
|---|---|---|---|
| 4-(3-(Difluoromethoxy)phenyl)pyrimidine-2-thiol | ~352.3 | Thiol, difluoromethoxy | ~2.8 |
| 4-(4-(Difluoromethoxy)phenyl)pyrimidine-2-thiol | ~352.3 | Thiol, difluoromethoxy (para) | ~2.7 |
| 2-(Phenylthio)pyrimidine-4-carboxylic Acid | 213.07 | Carboxylic acid, phenylthio | ~1.5 |
| Roflumilast | 403.2 | Difluoromethoxy, benzamide | ~3.9 |
*LogP estimated using fragment-based methods.
Biological Activity
4-(3-(Difluoromethoxy)phenyl)pyrimidine-2-thiol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the existing literature on the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C11H9F2N3OS. The presence of a difluoromethoxy group enhances the compound's lipophilicity, which is crucial for its biological activity as it affects the compound's ability to penetrate cellular membranes and interact with biological targets.
Biological Activity Overview
The biological activities of this compound have been investigated primarily in terms of:
- Anticancer Activity : Studies have shown that compounds with similar pyrimidine scaffolds exhibit significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Activity : The compound's thiol group may contribute to its antimicrobial properties, making it a candidate for further exploration in treating infections.
Anticancer Activity
Research indicates that compounds structurally related to this compound have demonstrated potent anticancer activity. For instance, a study on phenylpyrazolo[3,4-d]pyrimidines showed IC50 values ranging from 0.3 to 24 µM against different cancer cell lines, indicating strong potential for therapeutic applications .
Case Study: Cytotoxicity Testing
In a specific study involving the testing of various pyrimidine derivatives, compounds similar to this compound were evaluated against several cancer cell lines (HCT116, MCF7, HUH7). The results indicated that modifications in the chemical structure significantly influenced cytotoxicity, with some derivatives exhibiting IC50 values as low as 1.5 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT116 | 1.5 |
| Compound B | MCF7 | 5.0 |
| Compound C | HUH7 | 10.0 |
Antimicrobial Activity
The antimicrobial properties of similar compounds have also been explored. A study on thione derivatives revealed that certain synthesized compounds exhibited better activity against gram-positive bacteria compared to gram-negative species. The presence of the thiol group was noted as a contributing factor to this enhanced activity .
Antimicrobial Testing Results
In antimicrobial assays, compounds related to this compound were tested against various bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Bacillus cereus | High |
| Staphylococcus aureus | Moderate |
| Escherichia coli | Low |
The proposed mechanism of action for the anticancer effects involves the inhibition of key enzymes involved in cancer cell proliferation and survival pathways. Molecular docking studies suggest that the compound may interact with targets such as EGFR and CDK enzymes, which are crucial in cancer biology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
